![molecular formula C21H17FN6O3 B2812410 4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide CAS No. 942009-04-3](/img/structure/B2812410.png)
4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C21H17FN6O3 and its molecular weight is 420.404. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. They exist in two isomeric forms : Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. They exist in two isomeric forms: 1H-pyrazolo[3,4-b]pyridines (1) and 2H-pyrazolo[3,4-b]pyridines (2). These compounds have attracted the interest of medicinal chemists due to their structural similarity to purine bases like adenine and guanine. Let’s explore their applications in various fields:
Synthesis and Diversity of Substituents: The substituents present at positions N1, C3, C4, C5, and C6 significantly influence the properties of pyrazolo[3,4-b]pyridines. Researchers have described over 300,000 structures of these compounds, documented in more than 5,500 references (including 2,400 patents) to date .
Synthetic Methods: Pyrazolo[3,4-b]pyridines can be synthesized using various methods. Starting from either a preformed pyrazole or pyridine, chemists have developed efficient routes to access these compounds. Notably, the use of 1-substituted 3-methyl-1H-pyrazole or 1-substituted 1H-pyrazole as starting materials has yielded diverse 4,6-disubstituted derivatives .
Biomedical Applications
The biological activity of pyrazolo[3,4-b]pyridines spans several areas:
Antifungal Activity: Compounds containing an azomethine moiety (such as pyrazolo[3,4-b]pyridines) have demonstrated high activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. Some of these compounds exhibit stronger effects than reference drugs like ciprofloxacin .
Other Potential Applications: While further research is needed, pyrazolo[3,4-b]pyridines may also find applications in other areas such as antiviral, anticancer, and anti-inflammatory therapies. Their structural versatility and potential interactions with biological targets make them promising candidates for drug development .
properties
IUPAC Name |
4-[[2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O3/c1-12-17-10-24-28(16-8-4-14(22)5-9-16)19(17)21(31)27(26-12)11-18(29)25-15-6-2-13(3-7-15)20(23)30/h2-10H,11H2,1H3,(H2,23,30)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQIBQPAYBSIIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

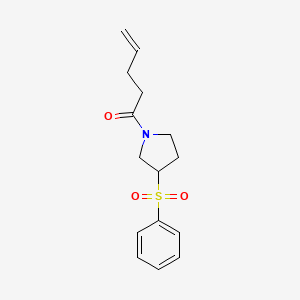
![N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2812330.png)
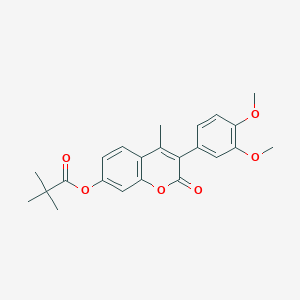
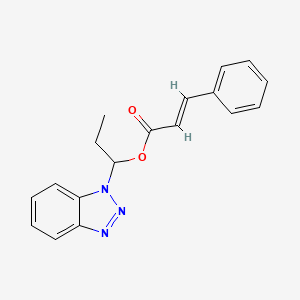

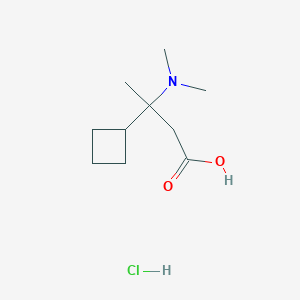
![1-benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2812340.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2812342.png)
![4-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2812345.png)
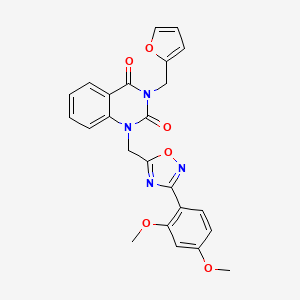
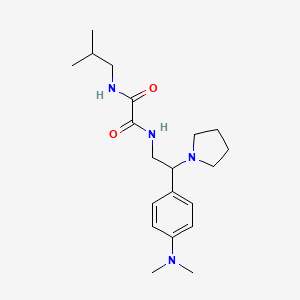
![N6-(2-chloroethyl)-2,3-dihydroimidazo[1,2-b]pyridazin-6-amine hydrochloride](/img/structure/B2812348.png)

![2',3',4,5,5',6'-Hexahydro-3H-spiro[benzo[f][1,4]oxazepine-2,4'-pyran]](/img/structure/B2812350.png)